molecular formula C18H23Cl2N3O2 B1669193 Clodazon hydrochloride CAS No. 31959-88-3

Clodazon hydrochloride

Cat. No.: B1669193
CAS No.: 31959-88-3
M. Wt: 384.3 g/mol
InChI Key: KUSWMSGQGZMJGX-UHFFFAOYSA-N
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Description

Clonidine hydrochloride is a medication primarily used to treat high blood pressure, attention deficit hyperactivity disorder (ADHD), and certain pain conditions. It is an alpha-2 adrenergic agonist that works by stimulating receptors in the brain, leading to a decrease in blood pressure and other therapeutic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Clonidine hydrochloride can be synthesized through various methods. One common approach involves the reaction of 2,6-dichloroaniline with cyanamide to form 2,6-dichlorophenylguanidine. This intermediate is then cyclized to form clonidine, which is subsequently converted to its hydrochloride salt .

Industrial Production Methods

In industrial settings, clonidine hydrochloride is produced by dissolving clonidine in hydrochloric acid, followed by crystallization to obtain the hydrochloride salt. The process involves strict control of reaction conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Clonidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different oxidized derivatives, while substitution reactions can produce various substituted clonidine analogs .

Scientific Research Applications

Clonidine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a reference compound in analytical chemistry for method development and validation.

    Biology: Clonidine is used in studies investigating the role of alpha-2 adrenergic receptors in various physiological processes.

    Medicine: It is extensively studied for its therapeutic effects in treating hypertension, ADHD, and pain management.

    Industry: Clonidine hydrochloride is used in the formulation of various pharmaceutical products .

Mechanism of Action

Clonidine hydrochloride exerts its effects by stimulating alpha-2 adrenergic receptors in the brain. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased levels of cyclic AMP. The overall effect is a reduction in sympathetic outflow, leading to lower blood pressure and other therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Clonidine hydrochloride is unique due to its broad range of therapeutic applications, including its use in treating hypertension, ADHD, and pain. Its ability to cross the blood-brain barrier and exert central effects distinguishes it from other similar compounds .

Properties

CAS No.

31959-88-3

Molecular Formula

C18H23Cl2N3O2

Molecular Weight

384.3 g/mol

IUPAC Name

5-chloro-1-[3-(dimethylamino)propyl]-3-phenylbenzimidazol-2-one;hydrate;hydrochloride

InChI

InChI=1S/C18H20ClN3O.ClH.H2O/c1-20(2)11-6-12-21-16-10-9-14(19)13-17(16)22(18(21)23)15-7-4-3-5-8-15;;/h3-5,7-10,13H,6,11-12H2,1-2H3;1H;1H2

InChI Key

KUSWMSGQGZMJGX-UHFFFAOYSA-N

SMILES

CN(C)CCCN1C2=C(C=C(C=C2)Cl)N(C1=O)C3=CC=CC=C3.O.Cl

Canonical SMILES

CN(C)CCCN1C2=C(C=C(C=C2)Cl)N(C1=O)C3=CC=CC=C3.O.Cl

Appearance

Solid powder

31959-88-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Clodazon hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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